1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one
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Overview
Description
1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 5-aminopyrazoles with N-(methoxycarbonyl)trihaloacetimidoylchlorides under mild conditions. This reaction yields N-methoxycarbonyl-N’-(5-pyrazolyl)trihaloacetamidines, which then undergo thermal intramolecular cyclocondensation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a practical method for the industrial production of pyrazolo[3,4-D]pyrimidin-4-ones, offering advantages such as shorter reaction times and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly at the methyl groups, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
Scientific Research Applications
1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Shares a similar core structure but with different substituents.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another related compound with a fused triazole ring.
1,5-Dihydro-3-methyl-6-trihalomethyl-4H-pyrazolo[3,4-D]pyrimidin-4-one: A derivative with a trihalomethyl group.
Uniqueness
1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1,3,6-trimethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H10N4O/c1-4-6-7(12(3)11-4)9-5(2)10-8(6)13/h1-3H3,(H,9,10,13) |
InChI Key |
HYUBQIOEBQFVMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)NC(=N2)C)C |
Origin of Product |
United States |
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